molecular formula C21H23NO B3948835 N-(1-adamantyl)naphthalene-2-carboxamide

N-(1-adamantyl)naphthalene-2-carboxamide

Cat. No.: B3948835
M. Wt: 305.4 g/mol
InChI Key: SJBKLAGFOHVGNT-UHFFFAOYSA-N
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Description

Chemical Characterization N-(1-adamantyl)naphthalene-2-carboxamide is an organic compound featuring a naphthalene carboxamide core linked to a bulky 1-adamantyl group. This structure combines a planar, aromatic naphthalene system with a three-dimensional, highly lipophilic adamantane cage, a combination known to significantly influence the compound's physicochemical properties and biological interactions . Research Applications and Potential This compound belongs to a class of adamantyl-bearing molecules that are of significant interest in several areas of research. While the specific biological profile of this compound is a subject for further investigation, structurally related compounds have demonstrated a range of potent pharmacological activities in pre-clinical studies. Notably, adamantyl-substituted naphthalene carboxylic acids, such as 6-[3'-(1-adamantyl)-4'-hydroxyphenyl]-2-naphthalenecarboxylic acid (AHPN/CD437), have been widely studied for their ability to induce apoptosis and inhibit proliferation in various cancer cell lines, including those derived from breast, lung, and prostate cancers . The incorporation of the adamantyl group is a recognized strategy in medicinal chemistry to enhance the lipophilicity and metabolic stability of a molecule, which can positively modulate its therapeutic index . Furthermore, N-adamantylcarboxamide derivatives have been explored as potential antimicrobial agents and have shown promise in research related to type 2 diabetes, acting as dipeptidyl peptidase IV (DPP-IV) inhibitors or 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors . Usage and Handling This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) before handling and use appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-adamantyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO/c23-20(19-6-5-17-3-1-2-4-18(17)10-19)22-21-11-14-7-15(12-21)9-16(8-14)13-21/h1-6,10,14-16H,7-9,11-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBKLAGFOHVGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 1 Adamantyl Naphthalene 2 Carboxamide and Its Derivatives

Amide Coupling Reaction Strategies in Naphthalene (B1677914) Carboxamide Synthesis

The formation of the amide bond is the most pivotal reaction in the synthesis of N-(1-adamantyl)naphthalene-2-carboxamide, typically involving the condensation of naphthalene-2-carboxylic acid and 1-adamantylamine. hepatochem.com This transformation is one of the most frequently employed reactions in medicinal chemistry, leading to the development of a vast array of reagents and protocols designed to facilitate this coupling efficiently and under mild conditions. hepatochem.comnih.gov The fundamental challenge lies in activating the carboxylic acid group toward nucleophilic attack by the amine. hepatochem.com

The synthesis of the amide linkage between the naphthalene and adamantane (B196018) moieties can be achieved using a variety of coupling reagents, each with its own set of advantages and optimal reaction conditions. The choice of reagent is often dictated by factors such as substrate reactivity, scale, cost, and the need to preserve stereochemical integrity in chiral derivatives. hepatochem.comnih.gov

Coupling reagents are broadly categorized into classes such as carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. hepatochem.com Carbodiimides, like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are classical reagents that facilitate amide bond formation by creating a reactive O-acylisourea intermediate. nih.govkhanacademy.org To improve efficiency and suppress side reactions, these are often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov One effective protocol for coupling electron-deficient amines involves using EDC and 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of HOBt. nih.gov

Phosphonium reagents (e.g., BOP, PyBOP) and aminium/uronium reagents (e.g., HATU, HBTU) are generally more reactive and are often preferred for more challenging couplings, such as those involving sterically hindered components or less nucleophilic amines. hepatochem.comnih.gov For instance, the coupling of N-Boc-L-tyrosine with an amine has been successfully achieved using HATU in the presence of HOAt and the base DIPEA in a DMF solvent. acs.org

More recent innovations have provided alternative pathways. Umpolung Amide Synthesis (UmAS) represents a paradigm shift from the traditional activation of a carboxylic acid. This method, which can involve the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, forges the N-aryl amide bond directly and is noted for avoiding the epimerization issues that can plague conventional methods. nih.govnih.govresearchgate.net Other modern approaches include the use of boronic acid catalysts or stable triflylpyridinium reagents, which can mediate effective amide synthesis at room temperature. organic-chemistry.org

Table 1: Selected Reagents for Amide Bond Formation

Reagent Class Example Reagent Full Name Typical Conditions & Additives
Carbodiimide EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide CH₃CN or CH₂Cl₂, HOBt, DMAP
Carbodiimide DCC N,N'-Dicyclohexylcarbodiimide CH₂Cl₂ or THF
Aminium/Uronium HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate DMF or CH₂Cl₂, DIPEA, HOAt
Phosphonium PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate DMF or CH₂Cl₂, DIPEA
Umpolung (UmAS) α-fluoronitroalkanes + N-aryl hydroxylamines Toluene, Brønsted base
Other Boronic Acid Catalysts (2-(Thiophen-2-ylmethyl)phenyl)boronic acid Room temperature, various solvents

Stereochemical Considerations in Amide Bond Formation

While the parent compound this compound is achiral, the synthesis of its derivatives, where either the adamantane or naphthalene scaffold bears a chiral center, necessitates careful consideration of stereochemistry. nih.govwikipedia.org A primary concern during amide bond formation, particularly when coupling α-chiral carboxylic acids, is the risk of racemization at the stereogenic center adjacent to the carbonyl group. hepatochem.comnumberanalytics.com

This loss of stereochemical integrity often proceeds through the formation of a planar oxazolone (B7731731) intermediate, which can be protonated from either face upon ring-opening by the amine nucleophile. hepatochem.com The choice of coupling reagent and additives is critical to mitigating this risk. The inclusion of additives like HOBt and, more effectively, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is known to suppress racemization by minimizing the concentration of the activated species and favoring direct aminolysis over oxazolone formation. hepatochem.comacs.org

In a study focused on synthesizing macrolactams, researchers observed that the tyrosine residue epimerized from the L- to the D-configuration during a challenging macrocyclization step. They used Marfey's method for chiral amino acid analysis to unambiguously confirm the stereochemical outcome. acs.org This highlights the critical need for analytical verification of stereochemical purity in such syntheses. Furthermore, the stereochemistry of the amide side chains themselves can have profound impacts on the properties of the final molecule, as demonstrated in studies of EuDOTA-tetraamide complexes where ligand stereochemistry dictates water exchange rates. nih.gov Alternative synthetic strategies like Umpolung Amide Synthesis (UmAS) have been specifically developed to be "epimerization-free," offering a significant advantage for preparing enantiopure α-chiral amides. nih.govnih.gov

Functionalization and Derivatization Approaches for Adamantane Moiety

The adamantane scaffold is a highly valued building block in chemistry due to its unique combination of properties, including high lipophilicity, steric bulk, and exceptional rigidity. nih.govmdpi.com The adamantane cage possesses two distinct types of C-H bonds: four stronger tertiary (bridgehead) bonds and twelve weaker secondary (methylene) bonds. acs.orgnih.gov The ability to selectively functionalize this cage allows for the fine-tuning of the physicochemical properties of the final molecule.

Direct C-H functionalization of the adamantane framework represents a powerful and atom-economical strategy for derivatization, though it is challenged by the high bond dissociation energy of its C-H bonds, particularly the tertiary ones (99 kcal/mol). acs.orgchemrxiv.org Significant progress in this area has been achieved through the use of dual catalyst systems combining photoredox and hydrogen atom transfer (HAT) catalysis. acs.orgresearchgate.net

This approach enables the highly selective functionalization of the strong 3° C-H bonds of the adamantane cage. acs.org For example, a synergistic system using an iridium-based photocatalyst and an electron-deficient quinuclidine (B89598) HAT catalyst can selectively abstract a hydrogen atom from a bridgehead position, generating an adamantyl radical that can then engage in C-C bond formation with an alkene. acs.orgresearchgate.net This method displays remarkable chemoselectivity, favoring the strong adamantane C-H bonds even in the presence of traditionally more reactive sites, such as weaker alkyl or α-heteroatom C-H bonds. acs.orgchemrxiv.org Other strategies for activating adamantane C-H bonds include oxidation using potent agents like ruthenium complexes. iaea.org

Table 2: Catalytic Systems for Adamantane C-H Functionalization

Catalysis Type Catalyst System Components Target Bond Reaction Type
Photoredox/HAT Iridium photocatalyst + Quinuclidine HAT catalyst 3° C-H Alkylation
Oxidation Ruthenium Perchlorate Complex C-H Oxidation
Photoinduced Catalysis Heterotungsten Complexes C-H Oxidation/Acylation

Introduction of Diverse Substituents on the Adamantane Cage

A wide variety of substituents can be installed on the adamantane cage to modulate its properties. This can be achieved either by direct functionalization of the pre-formed cage or by constructing the cage from already substituted precursors. nih.govnih.gov Direct methods can introduce functionalities such as hydroxyl, amine, thiol, and halogen groups. nih.gov For instance, the reaction of 1-adamantanecarboxylic acid with various azoles in concentrated sulfuric acid yields 3-(azol-1-yl)-1-adamantanecarboxylic acids, demonstrating a route to bifunctional adamantane derivatives. mdpi.com

The introduction of two different substituents at the 1- and 2-positions results in a chiral adamantane derivative. nih.gov Synthesizing these 1,2-disubstituted adamantanes is often accomplished through complex multi-step sequences that involve the rearrangement of a protoadamantane (B92536) precursor. nih.gov Furthermore, the electronic and optical properties of adamantane can be tuned by substituting cage carbon atoms with heteroatoms like boron or nitrogen, or by functionalization with groups such as alkali metals. nih.gov This versatility allows the adamantane moiety to be tailored for specific applications, transforming it from a simple lipophilic group into a precisely functionalized pharmacophore or material component. nih.govdigitellinc.com

Naphthalene Core Functionalization and Ring System Modifications

The naphthalene ring system is a prevalent scaffold in natural products, drugs, and organic materials. rsc.orglifechemicals.com Its extended π-system and multiple non-equivalent positions for substitution provide ample opportunities for derivatization. In the context of this compound, the naphthalene core can be modified either before or after the amide coupling step, with the existing carboxamide functionality often playing a key role in directing subsequent reactions. researchgate.net

C-H functionalization is a primary strategy for modifying the naphthalene core. rsc.orgresearchgate.netresearchgate.net The regioselectivity of these reactions is frequently controlled by a directing group. The carboxamide group at the C2 position can itself serve this purpose. For example, an N-tosyl-2-naphthamide has been shown to direct palladium-catalyzed C-H arylation specifically to the C3 position. researchgate.net This demonstrates a powerful method for building molecular complexity directly onto the pre-formed amide.

Alternative strategies can target other positions on the naphthalene ring. Ruthenium-catalyzed three-component reactions have been developed for the modular synthesis of multifunctional naphthalenes, enabling remote C-H functionalization. rsc.org The choice of catalyst and reaction conditions can provide control over selectivity between the α- and β-positions of the naphthalene ring. researchgate.netresearchgate.net Beyond C-H functionalization, classical electrophilic aromatic substitution reactions can also be employed, with the electronic nature of the existing substituents guiding the position of incoming groups. For example, the adamantylation of 1-naphthol, an electron-rich system, leads to a mixture of 2- and 4-substituted products. researchgate.net These diverse methods allow for the synthesis of a wide array of naphthalene-based derivatives, each with a unique substitution pattern and tailored properties. nih.govnih.gov

Electrophilic Aromatic Substitution and Directed Functionalization

Electrophilic Aromatic Substitution (SEAr) is a foundational strategy for functionalizing aromatic systems like naphthalene. wikipedia.org In this type of reaction, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The general mechanism involves the attack of the naphthalene's π-electron system on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com

Naphthalene is more reactive than benzene (B151609) in SEAr reactions, and it typically undergoes substitution at the C1 (alpha) position rather than the C2 (beta) position. youtube.com This preference is due to the greater stability of the carbocation intermediate formed during C1 attack, which can delocalize the positive charge across the fused ring system while keeping one benzene ring intact. youtube.com

ReactionReagentsMajor Product (Kinetic Control)Notes
Halogenation Br21-BromonaphthaleneNaphthalene is reactive enough that a Lewis acid catalyst is not always required. youtube.com
Nitration HNO3, H2SO41-NitronaphthaleneA standard method for introducing a nitro group. youtube.com
Sulfonation Fuming H2SO4Naphthalene-1-sulfonic acid (at low temp.)The reaction is reversible; at higher temperatures, the more thermodynamically stable naphthalene-2-sulfonic acid is formed. youtube.com
Friedel-Crafts Acylation RCOCl, AlCl32-AcetylnaphthaleneAcylation often favors the C2 position, especially with bulky acyl groups, due to steric hindrance at the C1 position.

This table illustrates typical outcomes for electrophilic aromatic substitution on an unsubstituted naphthalene ring.

Directed functionalization offers a more sophisticated level of control over the position of substitution. By introducing a directing group onto the naphthalene or adamantane scaffold, chemists can steer incoming electrophiles to specific positions that might otherwise be disfavored. researchgate.netnih.gov For the synthesis of this compound derivatives, the carboxamide group itself can serve as a directing group. mdpi.com Modern C-H activation strategies, often employing transition metal catalysts like palladium or rhodium, represent the forefront of directed functionalization, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds with high precision. researchgate.netnih.gov

Annulation and Heterocycle Incorporation Strategies

Annulation reactions, which construct a new ring onto an existing molecular framework, are powerful tools for building the naphthalene core itself or for creating more complex polycyclic derivatives. nih.govkaust.edu.sa One common strategy involves the electrophilic cyclization of specifically designed alkynes, which can yield substituted naphthalenes under mild conditions. nih.gov Palladium-catalyzed oxidative annulation methods have also been developed, utilizing directing groups to construct functionalized naphthalenes from simpler precursors. kaust.edu.sa

The incorporation of heterocyclic rings into the this compound structure can significantly alter its properties. nih.gov These strategies can involve:

De novo synthesis: Building a heterocyclic ring onto the pre-formed adamantyl-naphthalene scaffold.

Convergent synthesis: Coupling a pre-synthesized heterocycle with a functionalized adamantyl-naphthalene intermediate. nih.govresearchgate.net

For instance, tandem reactions can be employed to create novel naphthalene-heterocycle hybrids from functionalized precursors. nih.gov The adamantane moiety itself has been incorporated into various heterocyclic systems, creating spirocyclic structures or direct linkages that are explored for their unique three-dimensional conformations. nih.gov

Advanced Synthetic Protocols and Scalability Considerations

Moving beyond fundamental bond-forming reactions, advanced synthetic protocols focus on improving efficiency, selectivity, and sustainability, particularly when considering the potential for larger-scale production.

Green Chemistry Principles in Adamantane-Naphthalene Carboxamide Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govjocpr.com The application of its 12 principles is crucial for modern, sustainable synthesis. mdpi.com

Key green approaches applicable to the synthesis of this compound and its derivatives include:

Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) or dimethylformamide (DMF) with greener alternatives such as water, supercritical CO₂, or bio-based solvents significantly reduces environmental impact. jocpr.com

Catalysis: The use of catalysts, especially heterogeneous catalysts or biocatalysts (enzymes), is preferred over stoichiometric reagents because they are used in small amounts, can often be recycled, and can lead to higher selectivity and milder reaction conditions. nih.govnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. nih.gov One-pot and multicomponent reactions are excellent strategies for improving atom economy. nih.gov

Energy Efficiency: Employing energy-efficient methods like microwave-assisted or ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Chemo- and Regioselective Synthetic Pathways

Achieving high levels of selectivity is a hallmark of sophisticated organic synthesis.

Chemoselectivity refers to the ability to react with one functional group in the presence of other, different functional groups.

Regioselectivity refers to the control of reaction at a specific position on a molecule. nih.govresearchgate.net

In the context of this compound, these selectivities are critical. For example, functionalizing the naphthalene ring without affecting the adamantane cage, or vice-versa, is a question of chemoselectivity.

Regioselectivity is paramount when modifying the naphthalene core. While standard electrophilic substitution favors the C1 position, directed C-H activation strategies can override this inherent reactivity. nih.gov By choosing the appropriate directing group and catalyst system, functionalization can be precisely guided to other positions, such as C3, C7, or C8. mdpi.comresearchgate.net This control is essential for creating a diverse library of isomers for structure-activity relationship studies. For instance, palladium-catalyzed C-H halogenation of 1-naphthaldehydes can be switched from C8 to C2 selectivity simply by converting the aldehyde to an imine, which alters the geometry of the metallacyclic intermediate. researchgate.net Similarly, radical functionalization methods can achieve high regioselectivity for the tertiary C-H bonds at the bridgehead positions of the adamantane cage. nih.gov

Catalyst/Directing Group SystemTarget Position on NaphthaleneReaction TypeReference
Pd(OAc)2 / Carboxamide DGortho to DG (e.g., C3 on a 2-carboxamide)C-H Alkoxylation mdpi.com
Rh(III) / Carboxamide DGortho to DG (e.g., C3 on a 2-carboxamide)C-H Annulation mdpi.com
Pd-Catalyst / Imine IntermediateC2 on 1-naphthaldehydeC-H Halogenation researchgate.net
Rh-Catalyst / OlefinC2 (β-position)C-H Alkenylation researchgate.net

This table provides examples of how different catalytic systems can direct functionalization to specific positions on the naphthalene ring, overriding the natural C1 preference.

Spectroscopic and Structural Elucidation of N 1 Adamantyl Naphthalene 2 Carboxamide Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H and ¹³C NMR Spectroscopic Analysis

One-dimensional ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of N-(1-adamantyl)naphthalene-2-carboxamide is expected to show distinct signals for the adamantyl, naphthalene (B1677914), and amide protons.

Naphthalene Protons: The seven protons on the naphthalene ring typically appear in the aromatic region (δ 7.5-8.5 ppm). The specific chemical shifts and coupling patterns are influenced by the carboxamide substituent at the C2 position, leading to a complex multiplet structure.

Adamantyl Protons: The adamantyl group has a highly symmetrical cage-like structure, resulting in characteristic signals in the aliphatic region (δ 1.7-2.2 ppm). It contains 15 protons, but due to its symmetry, fewer signals are observed. Typically, three distinct sets of proton signals are expected:

Six equivalent methylene protons (CH₂) at approximately δ 1.75 ppm.

Another six equivalent methylene protons (CH₂) at a slightly different chemical shift, often around δ 2.10 ppm.

Three equivalent methine protons (CH) also around δ 2.10 ppm.

Amide Proton: A single, often broad, signal for the N-H proton is expected, typically in the downfield region (δ 5.8-8.5 ppm). Its chemical shift can be highly variable depending on the solvent, concentration, and temperature. For instance, in a related compound, 6-[4-(N-(1-Adamantyl)aminocarbonyl)phenyl]-3,4-dihydronaphthalene-2-carboxylic acid, the amide proton signal appears around 5.82 ppm in DMSO-d₆ tandfonline.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule.

Naphthalene Carbons: The ten carbons of the naphthalene moiety will produce signals in the aromatic region (δ 125-135 ppm), with quaternary carbons appearing at lower field strengths.

Adamantyl Carbons: The adamantyl group will show four distinct signals corresponding to its four types of carbon atoms:

The quaternary carbon where the group attaches to the amide nitrogen.

The three equivalent methine carbons (CH).

The six equivalent methylene carbons (CH₂).

A second set of three equivalent methylene carbons (CH₂).

Carboxamide Carbon: The carbonyl carbon (C=O) of the amide group is expected to have a characteristic signal in the downfield region of the spectrum, typically around δ 165-175 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Naphthalene Aromatic CH7.5 - 8.5 (m)125 - 130
Naphthalene Quaternary C-130 - 135
Adamantyl CH~2.10 (br s)~36
Adamantyl CH₂ (6H)~2.10 (br s)~40
Adamantyl CH₂ (6H)~1.75 (br s)~29
Adamantyl Quaternary C-~52
Amide NH5.8 - 8.5 (br s)-
Amide C=O-165 - 175

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the naphthalene ring system, helping to assign the individual multiplets.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbon atoms they are attached to. This technique is crucial for definitively assigning which proton signal corresponds to which carbon signal in the respective spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying connections across quaternary carbons (which have no attached protons) and functional groups. For example, an HMBC experiment would show a correlation from the amide N-H proton to the carbonyl carbon (C=O) and to the adamantyl quaternary carbon, confirming the amide linkage. It would also show correlations from the naphthalene protons to the carbonyl carbon, solidifying the connection of the entire molecular structure researchgate.net. The combination of these techniques allows for a complete and confident structural elucidation nih.govmdpi.com.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The spectrum for this compound would be characterized by several key absorption bands.

N-H Stretch: A sharp to moderately broad band between 3300 and 3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretches: Strong bands just below 3000 cm⁻¹ (around 2850-2950 cm⁻¹) are characteristic of the C-H stretching vibrations of the sp³-hybridized carbons in the adamantyl group. Weaker bands above 3000 cm⁻¹ arise from the C-H stretches of the sp²-hybridized carbons of the naphthalene ring.

C=O Stretch (Amide I band): A very strong and sharp absorption band is expected between 1630 and 1680 cm⁻¹ due to the carbonyl (C=O) stretching vibration. This is one of the most prominent features in the IR spectrum of an amide.

N-H Bend (Amide II band): This band, appearing between 1510 and 1570 cm⁻¹, results from the in-plane bending of the N-H bond coupled with C-N stretching.

Aromatic C=C Stretches: Multiple sharp bands of variable intensity between 1450 and 1620 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the naphthalene aromatic rings.

Table 2: Characteristic FTIR Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium-Strong
Aromatic C-H Stretch> 3000Weak-Medium
Aliphatic C-H Stretch2850 - 2950Strong
C=O Stretch (Amide I)1630 - 1680Strong
N-H Bend (Amide II)1510 - 1570Medium-Strong
Aromatic C=C Stretch1450 - 1620Variable

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric "breathing" modes of the naphthalene ring are typically strong and sharp in the Raman spectrum, appearing in the 1300-1600 cm⁻¹ region. These highly characteristic bands are useful for identifying the aromatic core.

Adamantyl Cage Vibrations: The C-C bond vibrations of the highly symmetric and non-polar adamantane (B196018) cage structure give rise to strong and distinct signals in the Raman spectrum, often in the fingerprint region below 1400 cm⁻¹.

C=O Stretch: The amide carbonyl stretch, while strong in the IR, is often weaker in the Raman spectrum.

The key advantage of Raman spectroscopy is its insensitivity to water, which simplifies sample preparation, and its strength in detecting vibrations from non-polar moieties like the adamantyl and naphthalene carbon skeletons researchgate.net.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a precise molecular structure, including bond lengths, bond angles, and torsional angles, can be obtained.

For this compound, a crystal structure would reveal:

Molecular Conformation: The precise spatial orientation of the bulky adamantyl group relative to the planar naphthalene ring system. Steric hindrance would likely force a twisted conformation around the amide bond.

Intermolecular Interactions: It would identify any hydrogen bonding, π-π stacking, or van der Waals interactions that govern how the molecules pack together in the crystal lattice. A crucial interaction would be the hydrogen bond between the amide N-H of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, likely forming chains or dimeric structures.

Bond Parameters: Exact measurements of all bond lengths and angles, confirming the hybridization and electronic nature of the atoms. For instance, the C-N bond of the amide group would show partial double-bond character, appearing shorter than a typical C-N single bond.

In a related structure, N-(adamantan-1-yl)-5-(dimethylamino)naphthalene-1-sulfonamide, X-ray analysis revealed specific intermolecular hydrogen bonding patterns and the relative orientation of the adamantane and naphthalene moieties researchgate.net. Similarly, the crystal structure of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide was determined to be a monoclinic system with space group P2/c, providing detailed insights into its solid-state packing researchgate.net. This level of detail is unparalleled by other analytical techniques and provides the ultimate confirmation of molecular structure.

Determination of Crystal Packing and Intermolecular Interactions

In the solid state, the amide functionality is a primary driver of crystal packing through the formation of hydrogen bonds. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This typically leads to the formation of centrosymmetric dimers or one-dimensional chains. For instance, in analogous adamantane-containing sulfonamides, intermolecular N—H⋯O hydrogen bonds are observed, which generate inversion dimers researchgate.net. It is highly probable that this compound would exhibit similar N—H⋯O hydrogen bonding, forming robust synthons that influence the crystal lattice.

Table 1: Plausible Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorTypical Distance/Geometry
Hydrogen BondN-H (Amide)O=C (Amide)N···O distance of ~2.8-3.2 Å; N-H···O angle of ~150-180°
van der WaalsAdamantyl C-HMultiple atomsGoverned by close packing principles
van der WaalsNaphthalene C-HMultiple atomsGoverned by close packing principles
C-H···π InteractionAdamantyl C-HNaphthalene RingH···π centroid distance of ~2.5-3.0 Å

Conformational Analysis in Crystalline State

The amide bond itself is expected to be largely planar (or nearly so) due to the delocalization of the nitrogen lone pair into the carbonyl group. A key conformational parameter is the torsion angle (or dihedral angle) between the plane of the naphthalene ring and the plane of the amide group. In related structures, such as N-aryl amides and sulfonamides, this angle can vary significantly depending on the steric hindrance imposed by the substituents. For the analogous N-(adamantan-1-yl)-5-(dimethylamino)naphthalene-1-sulfonamide, the dihedral angle between the naphthalene ring system and the phenyl ring of a different molecule within the crystal structure is noted, highlighting that significant twists are common researchgate.net.

The bulky adamantyl group attached to the amide nitrogen will sterically influence the conformation. It is anticipated that the molecule will adopt a conformation that minimizes steric clash between the adamantyl cage and the naphthalene ring system. This would likely result in a significantly twisted arrangement, where the naphthalene and adamantyl groups are not coplanar.

Table 2: Key Conformational Parameters for this compound in the Crystalline State

ParameterDescriptionExpected Value/Range
Amide Bond Torsion Angle (ω)Defines the planarity of the O=C-N-H bond.~180° (trans)
Naphthalene-Carbonyl Torsion Angle (τ1)Describes the rotation around the C(naphthyl)-C(carbonyl) bond.Highly variable
Amide N-Adamantyl Torsion Angle (τ2)Describes the rotation around the N-C(adamantyl) bond.Highly variable
Naphthalene-Amide Dihedral AngleAngle between the plane of the naphthalene ring and the amide plane.Likely > 30°

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular mass and elucidating the structure of this compound through analysis of its fragmentation patterns libretexts.orgchemguide.co.uklibretexts.org. The molecular formula of this compound is C₂₁H₂₃NO, leading to a monoisotopic mass of approximately 305.18 Da.

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), a molecular ion (M⁺˙) is formed. Due to the presence of the stable naphthalene ring and the robust adamantane cage, the molecular ion peak is expected to be readily observable libretexts.orgchemguide.co.uk.

The fragmentation of the molecular ion is predictable based on the functional groups present. The most characteristic fragmentation pathways for amides involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage) and cleavage of the C-N bond chemguide.co.uklibretexts.org.

Key fragmentation pathways would include:

Cleavage of the N-C(adamantyl) bond: This is a highly favorable fragmentation, leading to the formation of a stable 1-adamantyl cation at m/z 135. This fragment is often the base peak in the mass spectra of 1-adamantyl substituted compounds due to the stability of the tertiary carbocation researchgate.net. The other resulting fragment would be the naphthamide radical.

Formation of the Naphthoyl Cation: Cleavage of the C(carbonyl)-N bond can lead to the formation of the 2-naphthoyl cation at m/z 155. This fragment is stabilized by the aromatic system.

Loss of the Naphthyl Group: Fragmentation can also result in the formation of an adamantyl-carboxamide cation.

Fragmentation of the Adamantyl Cage: The adamantyl cation (m/z 135) can undergo further fragmentation through the sequential loss of ethylene (C₂H₄) and other small hydrocarbon fragments, leading to characteristic peaks at m/z 107, 93, 79, and 67 researchgate.net.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio)Proposed Fragment IonFormulaNotes
305Molecular Ion [M]⁺˙[C₂₁H₂₃NO]⁺˙Represents the intact molecule with one electron removed.
170[Naphthalene-2-carboxamide]⁺˙[C₁₁H₉NO]⁺˙Result of cleavage of the N-C(adamantyl) bond with charge retention.
155[2-Naphthoyl cation]⁺[C₁₁H₇O]⁺Formed by cleavage of the C(carbonyl)-N bond.
135[1-Adamantyl cation]⁺[C₁₀H₁₅]⁺A very stable tertiary carbocation, often the base peak researchgate.net.
128[Naphthalene]⁺˙[C₁₀H₈]⁺˙Indicates cleavage and rearrangement.
107, 93, 79, 67Various hydrocarbon fragmentsC₈H₁₁⁺, C₇H₉⁺, C₆H₇⁺, C₅H₇⁺Result from the characteristic breakdown of the adamantyl cage researchgate.net.

Computational and Theoretical Investigations of N 1 Adamantyl Naphthalene 2 Carboxamide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to molecules like N-(1-adamantyl)naphthalene-2-carboxamide and its analogs to determine molecular geometry, analyze frontier orbitals, and map electrostatic potential. nih.gov These calculations are fundamental for understanding the molecule's stability, reactivity, and spectroscopic properties. For instance, in studies of related naphthalene (B1677914) acryloyl amide analogues, DFT calculations were performed to elucidate their electronic characteristics and reactivity. nih.govresearchgate.net

A primary application of DFT is geometry optimization, a process that determines the lowest energy, most stable three-dimensional arrangement of atoms in a molecule. researchgate.net For molecules with flexible bonds, such as the amide linkage in this compound, this can reveal multiple stable conformations. Computational studies on other adamantane (B196018) derivatives have shown that different conformations, such as folded and extended forms, can exist, with DFT calculations being used to determine the energy barriers between them. mdpi.com

The optimization process involves selecting a basis set, which is a set of mathematical functions used to build the molecular orbitals. A common choice for organic molecules is the B3LYP functional with a 6-311G(d,p) or similar basis set. researchgate.net The resulting energetic profile provides information on the relative stability of different conformers.

Table 1: Representative Parameters for DFT Geometry Optimization

Parameter Description Typical Value/Method
Method The specific DFT functional used. B3LYP, M06-2X, ωB97X-D
Basis Set The set of atomic orbitals used to construct molecular orbitals. 6-311G(d,p), 6-311++G(d,p)
Solvation Model Method to account for solvent effects, if any. PCM (Polarizable Continuum Model)

| Task | The type of calculation performed. | Geometry Optimization, Frequency Calculation |

This table represents typical parameters used in DFT studies on similar organic molecules.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the bulky, electron-donating adamantyl group and the extended π-system of the naphthalene ring significantly influence the energies of these frontier orbitals. Studies on other substituted naphthalene systems show that electron-donating or -withdrawing groups can tune the HOMO-LUMO gap. rsc.org For example, an out-of-phase mixing of orbitals on a naphthalene core with a donor group can lead to an elevated HOMO, while an in-phase combination with an acceptor group can lower the LUMO energy. rsc.org Analysis of these orbitals helps predict the most likely sites for nucleophilic and electrophilic attack. ucsb.edu

Table 2: Quantum Chemical Parameters from FMO Analysis of a Related Naphthalene Derivative

Parameter Symbol Description
HOMO Energy EHOMO Energy of the Highest Occupied Molecular Orbital.
LUMO Energy ELUMO Energy of the Lowest Unoccupied Molecular Orbital.
Energy Gap ΔE ELUMO - EHOMO; indicates chemical reactivity.
Chemical Hardness η (ELUMO - EHOMO) / 2; measures resistance to change in electron distribution.
Electronegativity χ -(EHOMO + ELUMO) / 2; measures the power to attract electrons.

| Electrophilicity Index | ω | χ² / (2η); measures the propensity to accept electrons. |

This table, based on findings for other naphthalene derivatives, illustrates the type of data obtained from FMO analysis. nih.govnih.gov High chemical hardness and a large energy gap are generally linked to high stability. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a dynamic view of the conformational landscape, revealing how this compound might behave in a biological environment, such as in solution or near a protein receptor. plos.org These simulations are essential for validating docking poses and understanding the allosteric regulation of protein function. nih.govnih.gov

When a ligand like this compound binds to a protein, MD simulations can assess the stability of the resulting complex. nih.gov The simulation tracks the positions of all atoms over a set period (often nanoseconds), allowing researchers to analyze the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, that were predicted by docking studies. researchgate.net

The surrounding solvent, typically water in biological systems, can significantly influence a molecule's conformation and dynamics. MD simulations explicitly model solvent molecules, providing insight into how water interacts with different parts of the this compound structure. The hydrophobic adamantyl cage and naphthalene surface will interact differently with water than the more polar amide linkage.

Research on the microhydration of naphthalene has shown that water molecules are highly mobile on the aromatic surface, which is a dynamic process that static computations struggle to capture. nih.gov MD simulations can reveal how these water-solute interactions affect the conformational preferences of the molecule, which is crucial for understanding its solubility and how it approaches a receptor binding site. nih.gov

Molecular Docking Studies for Receptor-Ligand Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the molecular basis of a ligand's activity. uniba.it For this compound, docking studies can identify potential biological targets and predict the binding mode and affinity.

The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction (binding affinity), often expressed in kcal/mol. nih.gov Studies on structurally related adamantyl-benzamides and other naphthalene derivatives have successfully used docking to rationalize their activity against targets like cannabinoid receptors, FAAH, and viral proteases. uniba.itnih.gov The predicted binding mode highlights key interactions, such as hydrogen bonds and hydrophobic or π-stacking interactions, between the ligand and specific amino acid residues in the receptor's active site. nih.gov

Table 3: Example of Molecular Docking Results for a Naphthalene-based Ligand

Protein Target PDB ID Ligand Binding Affinity (kcal/mol) Interacting Residues Interaction Type
Papain-like Protease (PLpro) 4OW0 Naphthalene derivative -8.97 Arg167 Hydrogen Bond
Papain-like Protease (PLpro) 4OW0 Naphthalene derivative -8.97 Lys158, Leu163 Hydrophobic
Carbonic Anhydrase IX 5FL4 Naphthalimide derivative -8.61 His94, His96, His119, Thr200 H-Bond, Hydrophobic

This table compiles representative data from docking studies on analogous naphthalene and adamantyl-containing compounds to illustrate typical findings. polyu.edu.hkuniba.itnih.gov The binding affinity and specific interactions provide a rationale for the compound's potential biological effect.

Prediction of Binding Modes and Affinities

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a receptor's active site, which in turn can be used to estimate the strength of the interaction, or binding affinity. chemrxiv.org For compounds containing bulky, lipophilic groups such as the adamantane and naphthalene moieties found in this compound, hydrophobic interactions are predicted to be a major driving force for binding.

While specific docking studies on this compound are not extensively available in public literature, studies on analogous structures provide significant insights. For instance, in studies of adamantyl carboxamide derivatives as inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the adamantyl group is consistently positioned within a hydrophobic pocket of the enzyme's active site. nih.gov This suggests that the adamantyl cage of this compound likely orients itself in a similar hydrophobic region within its biological target. The naphthalene ring is also expected to contribute to binding through π-π stacking interactions with aromatic residues in the binding pocket. chemrxiv.org

The prediction of binding affinities, often expressed as scoring functions in docking programs or as calculated free energies of binding, helps in prioritizing compounds for synthesis and biological testing. For related naphthalene diimide ligands, spectrophotometric and surface plasmon resonance (SPR) techniques have been used to determine large binding constants to their targets. researchgate.net Such experimental data, when available, is crucial for validating and refining computational models.

Table 1: Predicted Interaction Types for this compound Moieties

Molecular MoietyPredicted Interaction TypePotential Interacting Residues
Adamantyl GroupHydrophobic InteractionsLeucine, Valine, Isoleucine, Phenylalanine
Naphthalene Groupπ-π Stacking, Hydrophobic InteractionsPhenylalanine, Tyrosine, Tryptophan, Histidine
Carboxamide LinkerHydrogen BondingAspartate, Glutamate, Serine, Threonine

Identification of Key Interacting Residues and Binding Pockets

Computational studies on related adamantane derivatives have successfully identified key amino acid residues and the nature of binding pockets. For adamantyl carboxamide inhibitors of 11β-HSD1, molecular docking has suggested that the adamantyl group occupies a hydrophobic pocket near the nicotinamide (B372718) ring of the NADPH cofactor. nih.gov The carbonyl group of the amide linker is often predicted to form hydrogen bonds with catalytic residues like Tyrosine. nih.gov

In the context of other adamantyl-containing compounds, molecular docking studies have revealed that hydrophobic interactions with residues such as leucine, alanine, and tryptophan are predominant. researchgate.net For naphthalene-based compounds, interactions with aromatic residues are critical for binding. nih.gov Therefore, for this compound, the binding pocket is likely to be a hydrophobic cavity capable of accommodating the bulky adamantyl and naphthalene groups, with specific residues providing key stabilizing interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model begins with a dataset of compounds with known biological activities. For a series of this compound analogs, this would involve synthesizing a library of related compounds and testing their biological activity in a relevant assay.

Once the data is collected, molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.gov

For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools that have been used to develop predictive models for various classes of inhibitors. nih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. A study on 6-hydroxybenzothiazole-2-carboxamide derivatives successfully used 3D-QSAR to design new compounds with improved activity. nih.gov

Identification of Physicochemical Descriptors Influencing Activity

A key outcome of QSAR studies is the identification of the physicochemical descriptors that have the most significant impact on biological activity. For molecules like this compound, which are characterized by their bulk and hydrophobicity, several types of descriptors are expected to be important.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor that quantifies a molecule's hydrophobicity. tsijournals.com The high lipophilicity of the adamantane and naphthalene moieties suggests that logP would be a critical parameter influencing the activity of these compounds. researchgate.net

Topological Descriptors: These descriptors describe the connectivity of atoms in a molecule. Indices such as the Kier & Hall connectivity indices (chi indices) and the Wiener index quantify aspects of molecular size, branching, and cyclicity. tsijournals.com

Steric Descriptors: Molar refractivity (MR) and molecular weight (MW) are examples of steric descriptors that relate to the volume and bulk of the molecule. tsijournals.com The large adamantyl and naphthalene groups indicate that steric factors will play a crucial role in how the molecule fits into its binding site. researchgate.net

In QSAR studies of other carboxamide derivatives, it has been shown that bulkier and more hydrophobic groups can be favorable for bioactivity, depending on their position in the molecule. nih.gov

Table 2: Key Physicochemical Descriptor Classes for this compound QSAR

Descriptor ClassExample DescriptorsRelevance to this compound
HydrophobiclogP, Hydrophobic field (CoMSIA)High lipophilicity of adamantane and naphthalene moieties.
TopologicalKier & Hall indices, Wiener indexDescribes the complex, fused ring structure.
StericMolar Refractivity (MR), Molecular Weight (MW), Steric field (CoMFA)Significant bulk of the adamantyl and naphthalene groups.
ElectronicDipole moment, Electrostatic field (CoMFA/CoMSIA)Distribution of charge within the carboxamide linker and aromatic system.

By understanding which descriptors are most influential, medicinal chemists can rationally design new analogs of this compound with improved biological activity.

Molecular Interactions and Biochemical Mechanisms of Action of N 1 Adamantyl Naphthalene 2 Carboxamide and Analogues

Enzyme Inhibition Studies and Mechanistic Elucidation

The interaction of N-(1-adamantyl)naphthalene-2-carboxamide and related compounds with various enzyme systems has been a subject of scientific inquiry, aiming to understand their therapeutic potential. The bulky, lipophilic adamantyl group combined with the planar naphthalene (B1677914) moiety confers unique properties that influence their binding and modulation of enzyme activity.

While direct experimental studies on this compound are limited in the public domain, the potential for this class of compounds to modulate protein kinases and histone deacetylases (HDACs) has been explored through related structures. A patent has described naphthalene carboxamide derivatives as possessing dual inhibitory activities against both protein kinases and HDACs, suggesting a role in diseases related to abnormalities in these enzymes, such as inflammation and cancer google.com.

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. nih.govmdpi.com This deacetylation process leads to the condensation of chromatin, making it transcriptionally silent. mdpi.com Inhibition of HDACs results in hyperacetylation of histones, which relaxes chromatin structure and facilitates gene expression. google.com This mechanism is crucial for regulating cellular processes like cell cycle progression and apoptosis. google.com

Naphthalene-based compounds, such as Naphthalene-2-carboxylic acid hydroxyamide, have been identified as potential HDAC inhibitors. google.com Benzamide (B126) derivatives, a class to which this compound belongs, have been shown to interact with the HDAC active site. mdpi.com Unlike traditional hydroxamic acid-based inhibitors that chelate the active site zinc ion, benzamides may exhibit a distinct binding mode, interacting with phenylalanine residues and obstructing the substrate channel. mdpi.com This can confer selectivity for different HDAC isoforms. mdpi.com

Similarly, naphthalene-containing structures have been investigated as protein kinase inhibitors. For instance, N-phenyl-N'-naphthylureas were characterized as p38 kinase inhibitors, which are involved in cellular responses to stress and inflammation. nih.gov Although structurally distinct from a carboxamide, this highlights the utility of the naphthalene scaffold in designing kinase inhibitors. nih.gov The potential dual-activity of naphthalene carboxamides suggests a complex mechanism of action that could be beneficial in multifactorial diseases like cancer. google.com

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to a significant increase in local pH. nih.govbiorxiv.org This activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions like gastritis, peptic ulcers, and urinary tract infections. researchgate.net

The inhibition of urease can occur through several pathways:

Active Site Inhibition: This involves compounds that directly interact with the nickel ions in the catalytic center. Inhibitors like hydroxamic acids function by chelating the nickel ions, thereby blocking the enzyme's catalytic activity. researchgate.net

Mechanism-Based Inhibition: These inhibitors target the functionality of key amino acid residues within the active site, particularly a mobile cysteine residue crucial for the catalytic process. nih.gov

Competitive Inhibition: Substrate analogues that structurally resemble urea can compete for binding to the active site. nih.gov Phosphoramidates are a well-studied class of competitive urease inhibitors that mimic the transition state of urea hydrolysis. nih.gov

Currently, there are no specific research findings in the available literature that detail the interaction of this compound or its close analogues with the urease enzyme. Therefore, its potential to act as a urease inhibitor and the specific pathway it might follow remain undetermined.

Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins from arachidonic acid and are major targets for non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comresearchgate.net There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection and platelet aggregation, and COX-2, which is inducible and plays a major role in inflammation and pain. mdpi.com

The active sites of COX-1 and COX-2 are nearly identical, but a key difference allows for the design of selective inhibitors. The substitution of isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2 creates an additional, hydrophobic side pocket in the COX-2 active site. mdpi.com Selective COX-2 inhibitors are typically bulkier and can access this side pocket, which is inaccessible in COX-1. mdpi.com

While direct experimental data on the interaction of this compound with COX enzymes is not present in the reviewed literature, theoretical studies have been conducted on other adamantyl derivatives. A molecular docking study evaluated the interaction of a synthesized adamantyl derivative with both COX-1 and COX-2, suggesting it had a higher affinity for both enzyme surfaces compared to control drugs like indomethacin and celecoxib. researchgate.net This indicates that the bulky adamantane (B196018) moiety is being explored for its potential to interact with the cyclooxygenase active site. However, without specific experimental validation for this compound, its inhibitory activity and selectivity profile against COX-1 and COX-2 remain speculative.

Uric Acid Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the kidney responsible for the reabsorption of uric acid from urine back into the bloodstream. biorxiv.org It accounts for approximately 90% of urate reabsorption, making it a primary therapeutic target for treating hyperuricemia and gout. biorxiv.orgnih.gov

Inhibition of URAT1 is an effective strategy to increase uric acid excretion. nih.gov Cryo-electron microscopy studies have revealed the mechanism by which clinical inhibitors like benzbromarone and lesinurad function. These inhibitor molecules bind within a central cavity of the URAT1 protein, accessing it from the intracellular side. biorxiv.org By occupying this cavity, the drugs lock the transporter in an inward-facing conformation, which prevents the conformational changes necessary for urate transport. biorxiv.orgnih.gov This effectively blocks the reabsorption of urate, promoting its elimination.

There are no specific studies in the available scientific literature detailing the inhibition of URAT1 by this compound or its analogues. Therefore, its capacity to bind to and inhibit this transporter has not been established.

Receptor Binding and Modulation Investigations

The adamantyl-naphthalene scaffold is a key feature in a class of synthetic retinoids designed to interact with nuclear receptors, specifically the retinoic acid receptors.

Retinoic acid receptors (RARs) are ligand-activated transcription factors that belong to the nuclear receptor superfamily. There are three main isoforms: RARα, RARβ, and RARγ. nih.gov Upon binding to a ligand like all-trans retinoic acid (ATRA), the receptor forms a heterodimer with a retinoid X receptor (RXR). nih.govdrugbank.com This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, recruiting coactivator proteins and initiating gene transcription. wikipedia.org

While this compound itself has not been extensively characterized, several of its close structural analogues are well-documented as potent and selective RARγ agonists. The adamantyl group plays a significant role in conferring this selectivity.

Adapalene , a third-generation retinoid, is 6-(3-(1-Adamantyl)-4-methoxyphenyl)-2-naphthoic acid. It selectively targets and binds to RARβ and RARγ. nih.gov Its therapeutic effects in dermatology are primarily mediated through its interaction with RARγ in skin keratinocytes. nih.govwikipedia.org Adapalene's binding to RARγ normalizes the differentiation of follicular epithelial cells, a key mechanism in the treatment of acne. t3db.ca

CD1530 , chemically known as 4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid, is another potent and highly selective RARγ agonist. nih.govtocris.comnews-medical.net The tricyclo[3.3.1.13,7]dec-1-yl group is synonymous with the adamantyl group.

CD437 , or 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid, is also a selective RARγ agonist. news-medical.net

The selectivity of these adamantyl-naphthalene analogues for the RARγ isoform is demonstrated by their binding affinities (Ki). These compounds bind to RARγ with significantly higher affinity than to RARα or RARβ, allowing for targeted modulation of gene expression with potentially fewer side effects compared to non-selective retinoids.

Binding Affinities of this compound Analogues for Retinoic Acid Receptor (RAR) Isoforms
CompoundRARα (Ki, nM)RARβ (Ki, nM)RARγ (Ki, nM)Primary ActivityReference
CD153027501500150Selective Agonist tocris.comrndsystems.com
AdapaleneData Not AvailableSelective BindingSelective BindingAgonist nih.gov

The agonistic activity of these analogues at RARγ suggests that this compound likely shares this mechanism. The core structure allows it to fit within the ligand-binding domain of the receptor, while the adamantyl group likely makes specific hydrophobic interactions that stabilize its binding and confer selectivity for the γ isoform.

Cannabinoid Receptor Type 1 (CB1R) and Type 2 (CB2R) Ligand Binding

For instance, research on 3-(1-adamantyl) analogues of Δ⁸-tetrahydrocannabinol (Δ⁸-THC) has shown that the bulky, rigid adamantyl group can confer high affinity for the CB1 receptor with a modest selectivity over the CB2 receptor. duke.edu Further exploration of adamantyl cannabinoids has led to the development of probes with improved pharmacological profiles. duke.edu

In a series of N-adamantyl-anthranil amide derivatives, designed as selective CB2R ligands, high affinity for the human CB2R was observed alongside excellent selectivity against the CB1R. nih.gov Similarly, a study on N-(1-Adamantyl)benzamides identified derivatives with nanomolar affinity for the CB2R. uniba.it For example, the 2-benzyloxy derivative exhibited a Ki of 14.8 nM for CB2R. uniba.it

These findings underscore the importance of the adamantyl group in modulating cannabinoid receptor binding. The substitution pattern on other parts of the molecule, such as the aromatic ring system, further refines the affinity and selectivity. The table below summarizes the binding affinities of some adamantyl-containing cannabinoid receptor ligands.

Compound ClassSpecific AnalogueReceptorBinding Affinity (Ki, nM)
N-(1-Adamantyl)benzamides 2-benzyloxy derivativeCB214.8
3-benzyloxy derivativeCB2313
2,3-di-methoxy derivativeCB287.6
3'-(Adamantyl) Cannabinoids Isothiocyanato derivativeCB135.4
mCB231.7
hCB213.1
Azido derivativeCB118.6
mCB238.4
hCB224.8

Cellular Pathway Modulation and Interrogation

The biological effects of this compound and its analogues extend beyond receptor binding to the modulation of fundamental cellular pathways.

Disruption of Cellular Wall and Membrane Integrity in Microorganisms

Adamantane derivatives have been recognized for their antimicrobial properties. nih.govmdpi.comresearchgate.netmdpi.comnih.gov The lipophilic nature of the adamantane cage is a key feature contributing to this activity. nih.gov It is proposed that these compounds can interfere with the bacterial cell membrane, leading to a loss of integrity and subsequent cell death. nih.gov While the precise mechanism for this compound has not been explicitly detailed, related compounds offer insights. For example, certain adamantane derivatives have shown potent activity against Gram-positive bacteria. mdpi.comresearchgate.net The mechanism is thought to involve the disruption of the cell envelope, a critical barrier for bacterial survival. nih.gov

Mitochondrial Pathway Modulation in Cellular Studies

The mitochondria, central to cellular energy metabolism and apoptosis, have been identified as a target for some adamantane and naphthalene derivatives. Studies on ring-substituted 1-hydroxynaphthalene-2-carboxanilides have demonstrated their ability to induce apoptosis in cancer cell lines through a mitochondria-mediated pathway. nih.gov This process is associated with a loss of mitochondrial membrane potential and the production of mitochondrial superoxide. nih.gov Although not directly investigating this compound, these findings suggest that related structures can significantly impact mitochondrial function. The dissipation of the mitochondrial membrane potential is a critical event that can trigger the apoptotic cascade. nih.govmdpi.commdpi.com

Effects on Gene Expression and Protein Function

The interaction of small molecules with cellular machinery can lead to alterations in gene expression and protein function. While specific studies detailing the effects of this compound on global gene or protein expression profiles are limited, research on naphthalene derivatives provides a framework for potential mechanisms. For instance, the naphthalene catabolic (nag) genes in certain bacteria are regulated by a LysR-type transcriptional regulator, NagR, in response to salicylate, a metabolite of naphthalene. nih.govnih.gov This demonstrates that naphthalene-containing compounds can influence transcriptional regulation. However, it is important to note that the context of bacterial catabolism may differ significantly from the pharmacological effects in mammalian cells. Further research is needed to elucidate the specific gene regulatory networks and protein functions affected by this compound.

Molecular Target Identification and Validation Methodologies

Identifying the specific molecular targets of a bioactive compound is crucial for understanding its mechanism of action and for the development of more selective therapeutic agents.

Genetic and Biochemical Screening Techniques

The elucidation of the molecular interactions and biochemical mechanisms of this compound and its analogues relies on a combination of sophisticated genetic and biochemical screening techniques. These methods are essential for identifying molecular targets, determining the nature of the interaction (e.g., agonist, antagonist), and understanding the downstream cellular consequences of these interactions. While specific data on this compound is limited in publicly accessible research, the screening methodologies applied to structurally similar compounds, particularly synthetic cannabinoids sharing the adamantyl carboxamide scaffold, provide a clear framework for its characterization.

Biochemical Screening Approaches

Biochemical assays are fundamental in determining the direct interaction of a compound with its putative protein targets. For this compound and its analogues, these screenings have predominantly focused on cannabinoid receptors CB1 and CB2, given the structural similarities to known synthetic cannabinoid receptor agonists (SCRAs).

Receptor Binding Assays: These assays are designed to measure the affinity of a ligand for a specific receptor. nih.govwindows.netnih.gov A common method is the competitive radioligand binding assay, where the test compound's ability to displace a known radiolabeled ligand from the receptor is quantified. The resulting data are used to calculate the inhibition constant (Ki), a measure of binding affinity. Lower Ki values indicate a higher affinity of the compound for the receptor.

Functional Assays: While binding assays confirm an interaction, functional assays are necessary to determine the efficacy of the compound—that is, whether it activates (agonist), blocks (antagonist), or has the opposite effect of an agonist (inverse agonist) at the receptor. nih.gov For G-protein coupled receptors (GPCRs) like the cannabinoid receptors, several types of functional assays are employed:

G-Protein Activation Assays: These assays measure the extent to which a ligand promotes the binding of GTP (or its non-hydrolyzable analogue, [³⁵S]GTPγS) to the G-protein coupled to the receptor, which is the first step in the signaling cascade.

Second Messenger Assays: Activation of CB1 and CB2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). europeanpharmaceuticalreview.com Assays that measure changes in cAMP levels are therefore a reliable method for determining the functional activity of a ligand. europeanpharmaceuticalreview.com

β-Arrestin Recruitment Assays: Ligand binding to a GPCR can also trigger the recruitment of β-arrestin proteins, which is involved in receptor desensitization and internalization. nih.govnih.govresearchgate.netyoutube.com Modern assays, such as those based on Bioluminescence Resonance Energy Transfer (BRET) or NanoLuc® Binary Technology (NanoBiT™), can quantify this recruitment and provide insights into potential biased agonism, where a ligand preferentially activates one signaling pathway over another. nih.govresearchgate.netpromegaconnections.comnih.gov

The table below summarizes findings from biochemical screenings of analogues of this compound, illustrating the type of data generated by these techniques.

CompoundAssay TypeTargetResult
(S)-enantiomers of various carboxamide-type synthetic cannabinoids Functional AssayCB1EC₅₀ values were about five times lower than those of (R)-enantiomers. nih.gov
(R)-MDMB-FUBICA Functional AssayCB1/CB2Agonist of the CB2 receptor, but lacks CB1 receptor activity. nih.govresearchgate.net
Various carboxamide-type synthetic cannabinoids Functional AssayCB1/CB2Assumed to be agonists of both CB1 and CB2 receptors. nih.gov
Metabolites of 5F-AKB48 Binding/Activity AssayCB1/CB2Metabolites have been shown to retain activity at CB1 and/or CB2 receptors. researchgate.net

This table is for illustrative purposes and includes data from analogues of this compound.

Genetic Screening Techniques

While direct genetic screening data for this compound are not prominently available in the reviewed literature, several powerful techniques could be employed to further elucidate its mechanism of action and identify both primary and off-target effects.

Target Identification and Deconvolution:

Computational and In Silico Screening: Before laboratory-based screening, computational methods can predict potential protein targets for a small molecule based on its chemical structure. frontiersin.orgnih.gov These approaches use algorithms to compare the compound's structure to libraries of known ligands for a wide array of proteins, providing a list of putative targets for further experimental validation. frontiersin.orgnih.gov

High-Throughput Screening (HTS) with Genetically Engineered Cells: HTS campaigns can be conducted using cell lines that have been genetically engineered to express a specific target receptor. nih.gov These cells often contain reporter genes that produce a measurable signal (e.g., luminescence or fluorescence) upon receptor activation or inhibition, allowing for the rapid screening of large compound libraries. nih.gov

Off-Target Profiling:

A significant challenge in drug discovery is the identification of unintended molecular targets, which can lead to unexpected biological effects. Several genetic and genomic techniques are used to identify these off-target interactions:

Whole-Genome Sequencing (WGS) and Related Methods: For compounds that may interact with DNA or related processes, WGS can identify mutations or genomic alterations. cd-genomics.com More specialized techniques like Digenome-seq, CIRCLE-seq, and GUIDE-seq are used to detect off-target effects of gene-editing technologies but can be adapted to study the effects of small molecules on genome integrity. crisprmedicinenews.comnih.gov

Expression Profiling: Techniques such as microarray analysis and RNA sequencing (RNA-Seq) can be used to measure changes in the expression levels of thousands of genes in cells treated with the compound. The pattern of gene expression changes can provide clues about the biological pathways and molecular targets affected by the compound.

The integration of these biochemical and genetic screening techniques is crucial for building a comprehensive understanding of the molecular pharmacology of this compound and its analogues, guiding future research into their therapeutic potential and possible adverse effects.

Structure Activity Relationship Sar Studies and Molecular Design Principles for N 1 Adamantyl Naphthalene 2 Carboxamide Scaffold

Impact of Adamantyl Moiety Modifications on Biological Activity

The adamantane (B196018) group is a key pharmacophore whose unique properties of bulk, rigidity, and lipophilicity significantly influence the biological profile of the parent molecule. nih.govpublish.csiro.aubenthamdirect.com Modifications to this cage-like structure, including its stereochemistry and substitution patterns, can lead to profound changes in activity.

Stereochemical and Substituent Effects on the Adamantane Cage

The three-dimensional structure of the adamantane cage allows for the precise positioning of substituents, which can be critical for effective interaction with biological targets. publish.csiro.au The stereochemistry of these substituents can be a determining factor in biological potency. For instance, studies on adamantane-substituted heterocycles have demonstrated that different enantiomers, such as (R)- and (S)-isomers, can exhibit varying levels of activity against the same target. rsc.org This highlights the importance of chiral centers within or attached to the adamantane scaffold.

The position and nature of substituents on the adamantane cage itself also play a pivotal role.

Substitution Position : Functionalization is most common at the tertiary (bridgehead) positions. nih.gov However, SAR studies have shown that substitution at these positions can sometimes be detrimental to activity. In a series of antiviral aminoadamantanes, substitution at the tertiary positions of the adamantane nucleus led to a loss of activity. nih.gov

Substituent Type : The properties of the substituent are critical. Research on adamantane compounds has shown that while small polar substituents can reduce inhibitory activity, bulkier lipophilic groups are often well-tolerated and can even enhance affinity. researchgate.net In some cases, replacing a sulfonamide group with a carboxamide, along with the addition of a large lipophilic group, was found to be a permissible modification. researchgate.net Conversely, in other molecular contexts, increasing the size of N-substituents on an aminoadamantane core leads to diminished activity. nih.gov The electronic properties of substituents also matter; computational studies on boron-substituted adamantanes show that such modifications can significantly alter the electronic structure, lowering LUMO energies and suggesting enhanced electron-accepting capabilities, which in turn can modulate intermolecular interactions. nih.gov

Modification to Adamantane CageEffect on Biological ActivityReference(s)
Stereochemistry (R)- and (S)-isomers can display significantly different potencies. rsc.org
Substitution at Tertiary Positions Can be detrimental to activity in some compound series. nih.gov
Small Polar Substituents Tend to reduce inhibitory activity. researchgate.net
Bulky/Lipophilic Substituents Often tolerated and can increase binding affinity. researchgate.net
Boron Substitution (Computational) Alters electronic properties, enhancing electron-acceptor character. nih.gov
This table summarizes general findings on adamantane modifications, which provide guiding principles for the N-(1-adamantyl)naphthalene-2-carboxamide scaffold.

Role of Adamantane Hydrophobicity and Rigidity

The adamantane moiety is often referred to as a "lipophilic bullet" because its incorporation into a molecule significantly increases lipophilicity. nih.govingentaconnect.com This property can enhance pharmacokinetic profiles by, for example, improving passage through the blood-brain barrier. ingentaconnect.com The rigid and bulky nature of the adamantane scaffold confers several advantages in drug design. nih.govpublish.csiro.au

Firstly, its rigidity helps to minimize the entropic penalty upon binding to a receptor. nih.gov By pre-organizing the molecule into a conformationally restricted state, the loss of rotational freedom required for a precise fit into a binding pocket is reduced, which can lead to higher binding affinity. nih.govmdpi.com Secondly, the steric bulk of the adamantane cage can provide metabolic stability by shielding adjacent functional groups, such as the amide linker, from enzymatic degradation. nih.gov This can prolong the duration of action of a drug. nih.gov Docking studies have shown that the adamantane cage often occupies hydrophobic pockets within receptor binding sites, where it contributes to complex stabilization through non-polar interactions. mdpi.com

Naphthalene (B1677914) Core Substituent Effects on Molecular Interactions

The naphthalene ring system serves as a large, planar scaffold that engages in aromatic interactions within receptor sites. Its extended π-system makes it sensitive to the electronic and steric effects of substituents, and the position of these substituents is a critical determinant of molecular interactions. nih.govresearchgate.net

Positional Isomerism and Aromatic Substituent Influences

The point of attachment of the carboxamide group to the naphthalene core—creating either naphthalene-1-carboxamides or naphthalene-2-carboxamides—is a fundamental aspect of positional isomerism that can significantly alter biological activity. Studies comparing different naphthalene-based compounds have shown that even a simple change in the substituent's position on the aromatic system can lead to different biological outcomes. researchgate.net For example, in a series of ring-substituted naphthalene-1-carboxanilides with antimycobacterial activity, meta-substituted derivatives generally demonstrated higher activity, a phenomenon potentially linked to the planarity of the structure. researchgate.net

Furthermore, theoretical studies on disubstituted naphthalenes reveal that the transmitting properties for substituent effects are highly dependent on the relative positions of the groups. researchgate.net Interactions can be classified as "para-type," where intramolecular charge transfer is efficient, or "meta-type," where it is less favorable. researchgate.net This underscores that the specific placement of any additional substituents on the naphthalene rings of the this compound scaffold would be expected to have a profound impact on activity.

Electronic and Steric Effects of Naphthalene Substitution

The electronic properties of substituents on the naphthalene ring modulate the electron density of the aromatic system, influencing its ability to participate in interactions like π-π stacking or hydrogen bonding. numberanalytics.com

Electronic Effects : The reactivity and binding affinity of the molecule can be tuned by adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). numberanalytics.com In electrophilic aromatic substitution, EDGs activate the ring, while EWGs deactivate it. msu.edu Conversely, for nucleophilic aromatic substitution, EWGs facilitate the reaction. numberanalytics.com In specific series of naphthalene-1-carboxanilides, electron-neutral or slightly electron-withdrawing substituents were found to be preferable for antimycobacterial activity. researchgate.net The introduction of highly electronegative atoms like fluorine can radically alter a molecule's biological activity. nih.gov

Steric Effects : The size and position of substituents can introduce steric hindrance, which may either block access to a binding site or, conversely, promote a specific, active conformation. For example, the synthesis of 1-(chloromethyl)naphthalene (B51744) demonstrated that increased steric hindrance could reduce reaction yields, suggesting that bulky groups at certain positions might negatively impact the ability of the molecule to fit within a constrained receptor pocket. acs.org In other cases, expanding the aromatic system with additional rings or adding basic side chains has been a successful strategy to improve DNA-binding affinity and anticancer activity in naphthalimide derivatives. researchgate.net

Naphthalene Core ModificationInfluence on Molecular InteractionsReference(s)
Positional Isomerism (1- vs. 2-carboxamide) Alters the geometry and vector of the adamantyl group relative to the naphthalene plane, affecting receptor fit. researchgate.netresearchgate.net
Aromatic Substituents (meta- vs. para-) Meta-substituted derivatives can show higher activity in some series; relative positions dictate charge transfer efficiency. researchgate.netresearchgate.net
Electron-Withdrawing Groups (EWGs) Decrease electron density of the ring; can be favorable for certain biological activities. researchgate.netnumberanalytics.com
Electron-Donating Groups (EDGs) Increase electron density of the ring; can enhance reactivity towards electrophiles. numberanalytics.commsu.edu
Bulky/Steric Groups May cause steric hindrance, potentially reducing binding affinity if the pocket is constrained. acs.org
This table summarizes general findings on naphthalene core modifications, which are applicable principles for the this compound scaffold.

Carboxamide Linker Modifications and Conformational Flexibility

The conformational preference of the amide bond (cis versus trans) and the rotation around the N-aryl bond are critical. For secondary amides, a trans conformation where the N-bound aryl group is coplanar with the amide is generally favored. nih.gov However, for tertiary amides, such as an N-alkyl-N-aryl amide, steric strain between the N-substituents can force the aryl ring to rotate out of the amide plane, breaking conjugation and potentially favoring a cis conformation. nih.govnsf.gov In the case of this compound, the bulky adamantyl group attached to the nitrogen significantly influences the rotational freedom and preferred geometry of the amide bond.

The flexibility of the linker is another key parameter in SAR studies.

Flexible Linkers : Introducing more flexible linkers has been shown in some inhibitor series to increase potency, but this often comes at the cost of reduced selectivity for the target. nih.gov

Rigid Linkers : Conversely, conformationally restricted or rigid linkers may not always enhance potency but can improve selectivity. nih.gov

Bioisosteric Replacement : The amide bond itself is a target for modification. Due to potential metabolic instability, it is sometimes replaced with bioisosteres like a 1,2,3-triazole to improve drug-like properties while attempting to maintain the necessary structural arrangement for biological activity. nih.gov

Ultimately, the linker's role is to optimally position the two flanking pharmacophores—the adamantyl moiety and the naphthalene core—for simultaneous and effective interaction with their respective sub-pockets on a biological target.

Heteroatom Substitution within the Linker

While direct studies on heteroatom substitution within the linker of this compound are not extensively documented, the principles of amide bond bioisosterism are widely applied in drug design. nih.gov Common replacements for the amide group include heterocycles like oxadiazoles, triazoles, and others. nih.govcambridgemedchemconsulting.com These five-membered aromatic rings can mimic the geometry and electronic properties of the amide bond. For instance, 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) isomers can replicate the planar structure and dipole moment of an amide, although with variations in their hydrogen bonding capabilities. nih.gov The introduction of such heterocycles can lead to compounds with improved metabolic stability against proteases. nih.govcambridgemedchemconsulting.com

In a broader context of amide-containing bioactive compounds, the replacement of the amide with a 1,2,4-oxadiazole has been shown to yield metabolically stable compounds with retained or even improved potency. nih.gov For example, this strategy was successfully employed in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, where the oxadiazole-containing analogues showed comparable potency to the parent amide compound with enhanced in vitro metabolic stability. nih.gov

Amide BioisosterePotential AdvantagesReference
1,2,4-OxadiazoleImproved metabolic stability, mimics amide planarity nih.gov
1,3,4-OxadiazoleImproved metabolic stability, mimics amide planarity nih.gov
1,2,3-TriazoleResistant to cleavage by proteases, oxidation, and hydrolysis cambridgemedchemconsulting.com

Conformational Restraints and Activity

The three-dimensional shape of a molecule is crucial for its interaction with a biological target. Introducing conformational restraints into a flexible molecule can lock it into a bioactive conformation, thereby increasing its potency and selectivity. For the this compound scaffold, the rotation around the single bonds of the carboxamide linker allows for a degree of flexibility.

A study on N-naphthyl-cyclopenta[d]pyrimidines demonstrated that restricting the rotation of the naphthyl ring had a significant impact on biological activity. nih.gov In this study, a compound with hindered rotation was found to be inactive, whereas a closely related analogue with free rotation of the naphthyl ring was highly potent. nih.gov This highlights that while conformational restriction is a powerful tool, the resulting conformation must be the one that is favorable for binding to the target. A conformational search on two related N,2-dimethyl-N-naphthyl-cyclopenta[d]pyrimidin-4-amine compounds revealed that the more conformationally restricted analogue had significantly fewer low-energy conformations compared to its more flexible and biologically active counterpart. nih.gov

While specific studies on the conformational restriction of the this compound scaffold are limited, the general principle suggests that modifications that reduce the conformational flexibility, such as introducing cyclic structures or bulky groups that hinder rotation, could lead to a significant change in activity. The key is to ensure the constrained conformation aligns with the binding requirements of the molecular target.

Design Principles for Enhanced Selectivity and Potency

The design of novel analogues of this compound with enhanced selectivity and potency is guided by established medicinal chemistry principles, including scaffold hopping, bioisosteric replacements, and rational design based on a deep understanding of the target's structure and mechanism.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a computational or knowledge-based strategy used to identify new molecular cores that can maintain the essential pharmacophoric features of a known active compound. researchgate.netresearchgate.netnih.gov This approach is valuable for discovering novel chemical classes with potentially improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or a different intellectual property landscape. nih.govnih.gov

Bioisosteric replacement, a related concept, involves the substitution of a part of a molecule with another group that has similar physical or chemical properties, with the aim of retaining or improving biological activity. youtube.com This can be applied to any part of the this compound scaffold.

An example of bioisosteric replacement for the adamantyl group was demonstrated in a series of adamantyl carboxamide and acetamide (B32628) derivatives. Researchers found that a substituted phenyl group could serve as a surrogate for the adamantyl moiety. nih.gov Specifically, a noradamantyl derivative was about five times less active than its adamantyl counterpart, indicating the importance of the size and shape of this lipophilic group. nih.gov

In another study focused on adamantanyl benzamide (B126) P2X7 receptor antagonists, bioisosteric fluorine atoms were introduced onto the adamantane bridgeheads. nih.gov This modification led to compounds with improved physicochemical properties and significantly better metabolic stability. The trifluorinated benzamide analogue showed a tenfold longer half-life compared to the parent compound. nih.gov

Rational Design Based on Mechanistic Insights

Rational drug design relies on a detailed understanding of the biological target and the mechanism by which a ligand exerts its effect. By elucidating the three-dimensional structure of the target protein and its binding site, often through techniques like X-ray crystallography or computational modeling, medicinal chemists can design molecules that fit precisely into the binding pocket and form specific, activity-enhancing interactions.

For instance, in the development of novel naphthamide derivatives as monoamine oxidase (MAO) inhibitors, a rational design approach was employed. researchgate.net This involved creating hybrid molecules that combined the naphthamide core with other fragments known to interact with the target enzymes. Kinetic and reversibility studies then confirmed that the most potent compounds acted as competitive and reversible inhibitors, providing valuable mechanistic information for further design cycles. researchgate.net

Similarly, the design of 1-hydroxynaphthalene-2-carboxanilides as anticancer agents was based on a fragment-based approach, where structural motifs from known anticancer agents were incorporated into the naphthanilide scaffold. researchgate.net The mechanism of action was further investigated by testing the compounds on cell lines with different p53 gene statuses, revealing that some compounds were more active in p53-null cells, suggesting a p53-independent mechanism of action. researchgate.net

While the specific mechanistic details for the this compound scaffold may vary depending on its biological target, the principles of rational design remain the same. A thorough understanding of its binding mode and the key interactions it makes with its target is paramount for the design of next-generation analogues with superior potency and selectivity.

Advanced Research Perspectives and Future Directions

Development of Chemical Probes for Target Deconvolution

A significant hurdle in the development of novel compounds like N-(1-adamantyl)naphthalene-2-carboxamide is the identification of their specific biological targets. For such "orphan" ligands, where the endogenous receptor or enzyme is unknown, the development of chemical probes is a critical step in elucidating their mechanism of action. nih.govnih.gov

Chemical probes are small molecules designed to specifically bind to a target protein, enabling its identification and functional characterization. For a molecule like this compound, a chemical probe could be synthesized by incorporating a reactive group or a reporter tag.

Key Strategies for Chemical Probe Development:

Affinity-Based Probes: These probes typically involve attaching a tag (e.g., biotin) to the core molecule, allowing for the capture and subsequent identification of binding partners through techniques like affinity chromatography and mass spectrometry.

Photo-Affinity Labeling: This approach introduces a photoreactive group onto the this compound scaffold. Upon UV irradiation, the probe covalently crosslinks to its binding target, enabling more robust identification.

"Click" Chemistry: The use of bioorthogonal "click" chemistry reactions can facilitate the attachment of reporter tags to the parent molecule with high efficiency and specificity, minimizing interference with its binding properties.

The development of such probes for this compound would be instrumental in moving from phenotypic screening observations to a clear understanding of its molecular targets, a crucial step in any drug discovery pipeline. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. These computational tools can be leveraged to accelerate the design and optimization of adamantane-naphthalene carboxamide derivatives.

In silico methods can predict various properties of this compound and its analogues, guiding the synthesis of compounds with improved characteristics.

Applications of AI and ML:

Target Prediction: AI algorithms can analyze the chemical structure of this compound and predict potential biological targets by comparing it to databases of known ligand-protein interactions.

ADMET Prediction: Machine learning models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic and safety profiles. nih.gov

De Novo Design: Generative AI models can design novel adamantane-naphthalene carboxamide structures with desired properties, expanding the chemical space for exploration.

The integration of these computational approaches can significantly reduce the time and cost associated with traditional drug discovery, enabling a more rational and efficient design of new therapeutic candidates based on the this compound scaffold.

Exploration of Novel Biological Targets for Adamantane-Naphthalene Carboxamide Chemotypes

The unique structural combination of the bulky, lipophilic adamantane (B196018) group and the planar, aromatic naphthalene (B1677914) system suggests that this compound could interact with a variety of biological targets. While specific targets for this compound are not yet established, the known activities of related adamantane and naphthalene derivatives provide clues for future investigations. nih.govchemicalbook.com

Potential Target Classes:

Enzyme Inhibitors: Adamantane derivatives have shown inhibitory activity against enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in metabolic disorders. researchgate.net The naphthalene moiety is also a common feature in various enzyme inhibitors.

Ion Channel Modulators: The adamantane cage is a well-known pharmacophore for blocking viral ion channels, as seen with amantadine. nih.gov It is conceivable that this compound could modulate other ion channels in the central nervous system or periphery.

Nuclear Receptors: The lipophilic nature of the adamantane-naphthalene scaffold makes nuclear receptors, which are ligand-activated transcription factors, a plausible class of targets. nih.gov

G-Protein Coupled Receptors (GPCRs): Many GPCR ligands possess lipophilic and aromatic features, suggesting that adamantane-naphthalene carboxamides could bind to these important signaling proteins. The sigma-2 receptor has been identified as a target for some adamantane derivatives. nih.gov

Systematic screening of this compound against panels of these and other target classes will be essential to uncover its biological function.

Mechanistic Investigations of Off-Target Interactions at a Molecular Level

A critical aspect of drug development is understanding a compound's selectivity and potential for off-target effects. The lipophilic and rigid nature of the adamantane moiety, while beneficial for target binding, can also contribute to non-specific interactions. nih.govnih.gov Investigating the polypharmacology of this compound is crucial for a comprehensive understanding of its biological profile.

Approaches to Studying Off-Target Interactions:

Computational Profiling: In silico screening against a broad panel of known off-targets can provide an initial assessment of potential undesirable interactions.

Cell-Based Assays: Testing the compound in a variety of cell lines and measuring its effects on different signaling pathways can reveal unexpected activities.

Proteome-Wide Profiling: Techniques such as thermal proteome profiling (TPP) and chemical proteomics can identify a wide range of protein interactors in an unbiased manner.

A thorough investigation of off-target effects will be necessary to assess the therapeutic window of this compound and to guide any subsequent lead optimization efforts.

Application of Advanced Spectroscopic Techniques for In Situ Monitoring of Interactions

To gain a deeper understanding of how this compound interacts with its biological targets at a molecular level, advanced spectroscopic techniques can be employed. These methods can provide valuable information on binding affinity, conformational changes, and the nature of the interactions.

Relevant Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution. Techniques like saturation transfer difference (STD) NMR and Water-LOGSY can identify binding and map the ligand's binding epitope. mdpi.com The simple NMR spectrum of adamantane itself can be a useful reference. youtube.com

Fluorescence Spectroscopy: The intrinsic fluorescence of the naphthalene moiety can be exploited to monitor binding events. Changes in fluorescence intensity or polarization upon binding to a target protein can be used to determine binding affinities. elsevierpure.comnanotempertech.com

Mass Spectrometry (MS): Native mass spectrometry can be used to study non-covalent protein-ligand complexes, providing information on binding stoichiometry. nih.govnih.govyoutube.com Hydrogen-deuterium exchange MS can reveal conformational changes in the target protein upon ligand binding.

X-ray Crystallography: If the target protein can be crystallized in complex with this compound, this technique can provide a high-resolution three-dimensional structure of the binding site, revealing the precise molecular interactions. rsc.org

The application of these advanced spectroscopic techniques will be indispensable for a detailed mechanistic understanding of the interactions between this compound and its biological partners.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-adamantyl)naphthalene-2-carboxamide, and how can reaction efficiency be monitored?

  • Methodology : Utilize carbodiimide-mediated amidation (e.g., EDC/HOBt) for coupling naphthalene-2-carboxylic acid with 1-adamantylamine. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, and confirm purity using recrystallization from ethanol/water mixtures .
  • Key Considerations : Optimize molar ratios (1:1.2 for acid:amine) and reaction time (24–48 hours at room temperature) to minimize byproducts like unreacted adamantylamine.

Q. How should researchers characterize the crystalline structure of this compound?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) to resolve molecular geometry. Analyze hydrogen bonding (e.g., N–H⋯O interactions) and π-π stacking distances (typically ~3.6 Å for naphthalene systems) .
  • Instrumentation : Use synchrotron radiation for high-resolution data collection, and refine structures with software like SHELXL .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Guidelines : Store the compound at -20°C in airtight containers to prevent degradation. Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Refer to safety data sheets (SDS) for hazard classification .

Advanced Research Questions

Q. How can discrepancies between computational modeling and experimental crystallographic data for adamantyl-carboxamides be resolved?

  • Methodology : Compare density functional theory (DFT)-optimized geometries with SCXRD results. Adjust torsional angles (e.g., adamantyl-naphthalene dihedral angles) in computational models to match experimental observations (~10–12°) .
  • Case Study : In related compounds, hydrogen bond donor-acceptor distances in simulations may deviate by <0.1 Å; validate using QM/MM hybrid methods .

Q. What mechanistic insights explain the stability of this compound under varying pH conditions?

  • Methodology : Conduct pH-dependent stability assays (pH 2–12) with UV-Vis spectroscopy. Monitor hydrolysis rates and identify degradation products via LC-MS.
  • Findings : Adamantyl groups confer steric protection against nucleophilic attack, while the carboxamide bond is susceptible to acidic hydrolysis (t1/2 ~12 hours at pH 2) .

Q. How can researchers design bioactivity assays to evaluate the enzyme inhibition potential of this compound?

  • Methodology : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to target enzymes like cytochrome P450. Compare IC50 values with structurally similar inhibitors (e.g., N-(pyridin-4-yl)naphthalene-2-carboxamide derivatives) .
  • Advanced Tip : Employ molecular docking (AutoDock Vina) to predict binding poses, focusing on hydrophobic interactions with adamantyl moieties .

Data Analysis and Contradiction Resolution

Q. What strategies address conflicting spectroscopic data (e.g., NMR vs. IR) for adamantyl-carboxamides?

  • Troubleshooting :

  • NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from adamantyl protons.
  • IR : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and rule out moisture contamination (broad O–H peaks ~3300 cm⁻¹) .
    • Reference Standards : Cross-validate with high-purity commercial analogs (e.g., N-phenyl-2-naphthylamine) .

Q. How do solvent polarity and crystallization conditions affect the polymorphic forms of this compound?

  • Methodology : Screen solvents (e.g., DMSO, acetonitrile) via slow evaporation. Characterize polymorphs using differential scanning calorimetry (DSC) and powder XRD.
  • Observation : Polar solvents favor Form I (monoclinic), while nonpolar solvents yield Form II (orthorhombic) with distinct melting points .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.